Cas no 1073371-71-7 (4-(N-Boc-phenylaminomethyl)phenylboronic Acid Pinacol Ester)
4-(N-Boc-phenylaminomethyl)phenylboronic Acid Pinacol Ester Chemical and Physical Properties
Names and Identifiers
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- [4-(Phenyl-Boc-aminomethyl)phenyl]-boronic acid pinacol ester
- [4-(Phenyl-Boc-aminomethyl)phenyl]boronic acid pinacol ester
- 4-(N-BOC-PHENYLAMINOMETHYL)BENZENEBORONIC ACID PINACOL ESTER
- A-9211
- AMTB062
- 4-(N-Boc-phenylaminomethyl)phenylboronic Acid Pinacol Ester
- tert-Butylphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate
- 1073371-71-7
- J-001874
- AS-2304
- tert-butyl N-phenyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate
- DB-339866
- F87747
- MFCD09953500
- AKOS016339713
- CS-0174652
- tert-butyl N-phenyl-N-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate
- XH0769
- DTXSID30674697
- tert-Butyl phenyl{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate
- tert-Butyl phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate
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- MDL: MFCD09953500
- Inchi: 1S/C24H32BNO4/c1-22(2,3)28-21(27)26(20-11-9-8-10-12-20)17-18-13-15-19(16-14-18)25-29-23(4,5)24(6,7)30-25/h8-16H,17H2,1-7H3
- InChI Key: YDCLTCJXOKINJZ-UHFFFAOYSA-N
- SMILES: O1B(C2C=CC(CN(C3C=CC=CC=3)C(=O)OC(C)(C)C)=CC=2)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 409.24200
- Monoisotopic Mass: 409.2424387g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 7
- Complexity: 571
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 48Ų
Experimental Properties
- PSA: 48.00000
- LogP: 4.92750
4-(N-Boc-phenylaminomethyl)phenylboronic Acid Pinacol Ester Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store at room temperature
4-(N-Boc-phenylaminomethyl)phenylboronic Acid Pinacol Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B661563-100mg |
4-(N-Boc-phenylaminomethyl)phenylboronic Acid Pinacol Ester |
1073371-71-7 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B661563-250mg |
4-(N-Boc-phenylaminomethyl)phenylboronic Acid Pinacol Ester |
1073371-71-7 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B661563-500mg |
4-(N-Boc-phenylaminomethyl)phenylboronic Acid Pinacol Ester |
1073371-71-7 | 500mg |
$ 115.00 | 2023-04-18 | ||
| TRC | B661563-1g |
4-(N-Boc-phenylaminomethyl)phenylboronic Acid Pinacol Ester |
1073371-71-7 | 1g |
$ 125.00 | 2022-06-07 | ||
| Matrix Scientific | 102119-500mg |
[4-(Phenyl-Boc-aminomethyl)phenyl]-boronic acid pinacol ester, >95% |
1073371-71-7 | >95% | 500mg |
$113.00 | 2023-09-10 | |
| Matrix Scientific | 102119-1g |
[4-(Phenyl-Boc-aminomethyl)phenyl]-boronic acid pinacol ester, >95% |
1073371-71-7 | >95% | 1g |
$152.00 | 2023-09-10 | |
| Matrix Scientific | 102119-5g |
[4-(Phenyl-Boc-aminomethyl)phenyl]-boronic acid pinacol ester, >95% |
1073371-71-7 | >95% | 5g |
$498.00 | 2023-09-10 | |
| AK Scientific | AMTB062-250mg |
[4-(Phenyl-Boc-aminomethyl)phenyl]boronic acid pinacol ester |
1073371-71-7 | 95% | 250mg |
$49 | 2025-02-18 | |
| AK Scientific | AMTB062-1g |
[4-(Phenyl-Boc-aminomethyl)phenyl]boronic acid pinacol ester |
1073371-71-7 | 95% | 1g |
$130 | 2025-02-18 | |
| AK Scientific | AMTB062-5g |
[4-(Phenyl-Boc-aminomethyl)phenyl]boronic acid pinacol ester |
1073371-71-7 | 95% | 5g |
$430 | 2025-02-18 |
4-(N-Boc-phenylaminomethyl)phenylboronic Acid Pinacol Ester Suppliers
4-(N-Boc-phenylaminomethyl)phenylboronic Acid Pinacol Ester Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 4-(N-Boc-phenylaminomethyl)phenylboronic Acid Pinacol Ester
Introduction to 4-(N-Boc-phenylaminomethyl)phenylboronic Acid Pinacol Ester (CAS No. 1073371-71-7)
4-(N-Boc-phenylaminomethyl)phenylboronic Acid Pinacol Ester, with the chemical identifier CAS No. 1073371-71-7, is a specialized boronic acid derivative that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound is particularly valued for its role as an intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and advanced materials. The presence of both a boronic acid moiety and a protected amine group makes it a versatile building block for further chemical modifications, enabling the development of complex molecular architectures.
The structure of this compound consists of a phenyl ring substituted with an amine group that is further protected by a Boc (tert-butoxycarbonyl) group, linked to another phenyl ring bearing a boronic acid pinacol ester. This unique arrangement provides multiple reactive sites, making it an excellent candidate for applications such as Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of heterocyclic compounds and biaryl structures. These reactions are particularly important in medicinal chemistry, where they facilitate the construction of complex drug molecules with improved pharmacological properties.
In recent years, there has been a surge in research focused on boronic acid derivatives due to their broad utility in organic synthesis and their potential applications in drug discovery. Boronic acids are known for their ability to form stable complexes with diols and other polyhydroxy compounds, a property that has been exploited in various biochemical assays and as probes for studying protein-protein interactions. Additionally, boron-containing compounds have shown promise in the development of novel therapeutic agents, including kinase inhibitors and antiviral drugs.
The Boc-protected amine moiety in 4-(N-Boc-phenylaminomethyl)phenylboronic Acid Pinacol Ester is particularly noteworthy, as it allows for selective deprotection under mild acidic conditions, facilitating the introduction of diverse functional groups without affecting other sensitive parts of the molecule. This feature is crucial in multi-step synthetic routes where orthogonal reaction conditions are required. The boronic acid pinacol ester portion of the compound is also highly valuable, as it provides stability against hydrolysis while remaining reactive under palladium-catalyzed coupling conditions.
Recent advancements in synthetic methodologies have further highlighted the importance of this compound. For instance, studies have demonstrated its utility in the preparation of novel ligands for metal-organic frameworks (MOFs), where boronic acid derivatives serve as key components for designing porous materials with tailored properties. These materials have potential applications in gas storage, separation technologies, and catalysis.
The pharmaceutical industry has also seen significant interest in 4-(N-Boc-phenylaminomethyl)phenylboronic Acid Pinacol Ester due to its potential as a precursor for drug candidates targeting various diseases. Researchers have explored its incorporation into libraries of heterocyclic compounds, aiming to identify molecules with enhanced binding affinity and reduced toxicity. The ability to perform modular synthesis using this intermediate allows chemists to rapidly explore structural diversity, which is essential for hit identification and optimization processes.
Moreover, the compound's compatibility with green chemistry principles has made it an attractive choice for sustainable synthetic routes. The use of pinacol esters as protecting groups for boronic acids not only enhances stability but also facilitates easy removal under environmentally benign conditions. This aligns with the growing emphasis on reducing hazardous waste and minimizing environmental impact in chemical synthesis.
In conclusion, 4-(N-Boc-phenylaminomethyl)phenylboronic Acid Pinacol Ester (CAS No. 1073371-71-7) represents a cornerstone molecule in modern synthetic chemistry. Its unique structural features and reactivity make it indispensable for researchers working on pharmaceuticals, advanced materials, and biochemical assays. As the field continues to evolve, this compound is expected to play an even more pivotal role in driving innovation across multiple scientific disciplines.
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